1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride
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Description
1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride (OPPC) is an organic compound that has been increasingly studied due to its potential applications in a variety of scientific research areas. This compound has been used in a wide range of scientific experiments, ranging from medical research to materials science. OPPC has a unique structure that makes it an ideal reagent for many different applications. It has been used in a variety of biochemical and physiological experiments and has been found to have a number of advantages and limitations.
Scientific Research Applications
Spin Crossover (SCO) and Magnetic Properties
Pyrazole- and pyrazolate-based ligands, especially those combined with pyridine or pyrazine units, are significant in synthesizing structurally characterized iron(II) spin crossover (SCO) active complexes. These complexes exhibit fascinating magnetic properties that can be finely tuned for potential applications in molecular electronics, information storage, and sensors. The synthesis methods and crystallization techniques significantly impact the SCO properties of these materials (Olguín & Brooker, 2011).
Coordination Chemistry and Biological Activity
Compounds containing pyrazole and pyridine units are crucial in coordination chemistry, showcasing diverse properties including spectroscopic, structural, magnetic, biological, and electrochemical activities. These compounds' versatility opens up possibilities for developing novel materials with tailored properties for various applications, including medicinal chemistry (Boča, Jameson, & Linert, 2011).
Synthetic Chemistry
Pyrazolines, particularly hexasubstituted derivatives, have been extensively studied for their unique chemical properties. These compounds serve as precursors for synthesizing various functional materials, including cyclopropanes and dioxolanes, demonstrating their broad applicability in organic synthesis and potential in drug development (Baumstark, Vásquez, & Mctush-Camp, 2013).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives have emerged as potent kinase inhibitors, showcasing the ability to interact with kinases via multiple binding modes. This scaffold's versatility in drug design highlights its potential in developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions (Wenglowsky, 2013).
Hybrid Catalysts in Organic Synthesis
The application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which possess broad medicinal and pharmaceutical relevance, underscores the importance of novel catalytic systems in enhancing the efficiency and selectivity of chemical synthesis. These developments are crucial for advancing the synthesis of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Self-Assembly and Molecular Engineering
Research on spacer-armed pyridylazoles highlights their role in the self-assembly of polynuclear complexes with highly symmetric architectures. These findings are pivotal for designing molecular materials with specific functionalities, including catalysis and photonics (Gusev, Shulgin, & Kiskin, 2019).
properties
IUPAC Name |
1-(2-pyridin-1-ium-1-ylacetyl)pyrazolidin-3-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c14-9-4-7-13(11-9)10(15)8-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPAWLXDFJJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)C[N+]2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride |
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